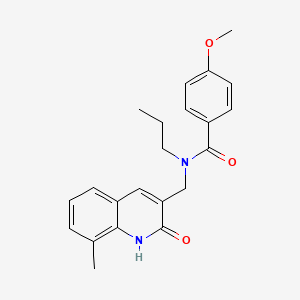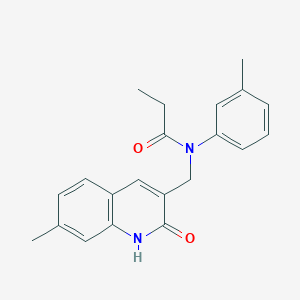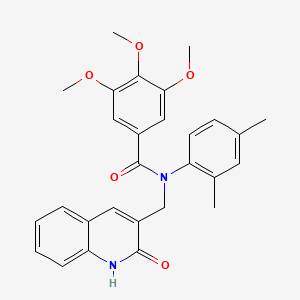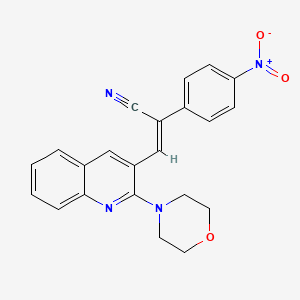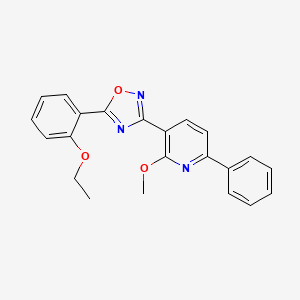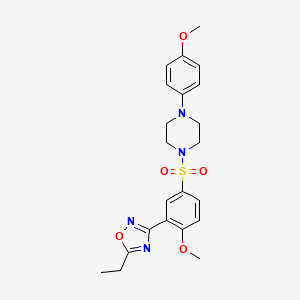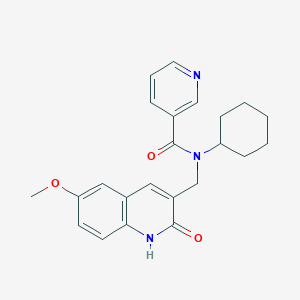
N-isopropyl-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide, also known as Suvorexant, is a medication used for treating insomnia. It belongs to the class of drugs known as orexin receptor antagonists. Suvorexant works by blocking the actions of orexin, a neurotransmitter that regulates wakefulness and sleep.
Mechanism of Action
N-isopropyl-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide works by blocking the actions of orexin, a neurotransmitter that regulates wakefulness and sleep. Orexin is produced by neurons in the hypothalamus and acts on receptors located in various regions of the brain to promote wakefulness. By blocking the actions of orexin, N-isopropyl-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide promotes sleep.
Biochemical and Physiological Effects:
N-isopropyl-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide has been shown to have a dose-dependent effect on sleep. It increases total sleep time and reduces wake time after sleep onset. N-isopropyl-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide has also been shown to have a minimal effect on the structure of sleep, with no significant changes in the amount or duration of each stage of sleep.
Advantages and Limitations for Lab Experiments
N-isopropyl-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide has several advantages for lab experiments. It is a highly selective orexin receptor antagonist, which allows for the study of the specific effects of blocking orexin. N-isopropyl-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide is also orally available, which makes it easy to administer to animals. However, N-isopropyl-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide has some limitations for lab experiments. It has a relatively short half-life, which limits its use in studies requiring prolonged exposure. In addition, N-isopropyl-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide has a low solubility in water, which can make it difficult to administer at high doses.
Future Directions
There are several future directions for the study of N-isopropyl-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide. One area of research is the potential use of N-isopropyl-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide in treating psychiatric disorders, such as depression and anxiety. Another area of research is the development of new orexin receptor antagonists with improved pharmacokinetic properties. Finally, the role of orexin in other physiological processes, such as appetite regulation and stress response, is an area of ongoing research.
Synthesis Methods
N-isopropyl-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide is synthesized through a multi-step process involving the reaction of various reagents. The synthesis begins with the reaction of 4-chlorobenzenesulfonyl chloride with isopropylamine to form N-isopropyl-4-chlorobenzenesulfonamide. This compound is then reacted with 4-methylpiperidine-1-carboxylic acid to form N-isopropyl-4-(3-(4-methylpiperidin-1-yl)propyl)benzenesulfonamide. Finally, the compound is oxidized using potassium permanganate to form N-isopropyl-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide.
Scientific Research Applications
N-isopropyl-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide has been extensively studied for its ability to treat insomnia. It has been shown to improve sleep onset latency, increase total sleep time, and reduce wake time after sleep onset. N-isopropyl-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide has also been studied for its potential in treating other sleep disorders, such as narcolepsy and sleep apnea. In addition, N-isopropyl-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide has been studied for its potential in treating psychiatric disorders, such as depression and anxiety.
properties
IUPAC Name |
4-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-14(2)19-24(22,23)17-7-4-16(5-8-17)6-9-18(21)20-12-10-15(3)11-13-20/h4-5,7-8,14-15,19H,6,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBFHJAJDBRWRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isopropyl-4-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


